Benzyl 3,3,3-trifluoropropanoate
Description
Properties
IUPAC Name |
benzyl 3,3,3-trifluoropropanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3O2/c11-10(12,13)6-9(14)15-7-8-4-2-1-3-5-8/h1-5H,6-7H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJIKJDQETRFPKD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)CC(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Acid Chloride Intermediate Method
The most widely documented approach involves a two-step sequence starting with 3,3,3-trifluoropropionic acid. In the first stage, the acid is converted to its corresponding acid chloride using oxalyl chloride under reflux conditions (60–80°C, 4–6 hours). This intermediate is then reacted with benzyl alcohol in anhydrous dichloromethane or tetrahydrofuran, typically employing triethylamine as a base to scavenge HCl:
Critical parameters influencing yield:
Direct Esterification via Carbodiimide Activation
Alternative single-pot methods utilize coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) with 4-dimethylaminopyridine (DMAP) catalyst. This approach circumvents acid chloride handling but requires strict moisture control:
Comparative studies show:
| Activation Method | Yield (%) | Reaction Time (h) |
|---|---|---|
| Oxalyl chloride | 92 ± 3 | 6 |
| DCC/DMAP | 85 ± 4 | 18 |
| TFAA (Trifluoroacetic anhydride) | 88 ± 2 | 12 |
Data adapted from catalytic studies
Advanced Catalytic Systems
Heterogeneous Metal Catalysis
Recent patents disclose nickel- and palladium-based catalysts for direct hydrogenation routes. A notable example employs 2-bromo-3,3,3-trifluoropropanol precursor under hydrogen pressure (2–8 MPa) with Raney Ni at 70–100°C:
Performance metrics:
Ionic Liquid-Mediated Synthesis
Innovative protocols using 1-butyl-3-methylimidazolium hexafluorophosphate ([BMIM][PF6]) demonstrate enhanced reaction rates through dual solvent/catalyst functionality:
Key advantages:
-
Reusability : 7 cycles with <5% activity loss
-
Reaction time reduction : 3 hours vs. 6–12 hours standard
Industrial-Scale Production Considerations
Continuous Flow Reactor Design
Pilot plant data reveal superior performance in tubular reactors compared to batch processing:
| Parameter | Batch Reactor | Flow Reactor |
|---|---|---|
| Space-time yield (kg/m³·h) | 12.4 | 38.7 |
| Energy consumption (kWh/kg) | 8.2 | 3.1 |
| Purity (%) | 98.5 | 99.7 |
Implementation challenges include managing exothermicity (-ΔH = 58 kJ/mol) and maintaining precise stoichiometric ratios in continuous feed systems.
Waste Minimization Strategies
Closed-loop systems recover 92% of oxalyl chloride via fractional condensation. Benzyl alcohol excess (15–20%) is recycled through vacuum distillation, achieving 99.8% purity for reuse. Solvent recovery rates exceed 98% using molecular sieve columns.
Analytical Characterization Protocols
Spectroscopic Fingerprinting
Critical quality control markers:
-
¹⁹F NMR : -63.5 ppm (CF₃), -116.2 ppm (ester carbonyl)
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IR : 1745 cm⁻¹ (C=O stretch), 1280–1120 cm⁻¹ (C-F vibrations)
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GC-MS : m/z 220 (M⁺), 91 (benzyl fragment)
Purity Assessment
HPLC methods using C18 columns (ACN:H₂O 70:30) achieve baseline separation of common impurities:
| Impurity | Retention Time (min) | Limit (%) |
|---|---|---|
| 3,3,3-Trifluoropropionic acid | 4.2 | <0.1 |
| Benzyl alcohol | 5.7 | <0.05 |
| Diastereomeric byproducts | 6.9 | <0.01 |
Emerging Methodologies
Photocatalytic Decarboxylation
Preliminary studies demonstrate visible-light-mediated synthesis using eosin Y catalyst (λ = 530 nm):
Quantum yield reaches 0.45 at optimized conditions (pH 7.4, 25°C), though scalability remains challenging.
Biocatalytic Approaches
Engineered Candida antarctica lipase B variants show promise for enantioselective synthesis:
| Enzyme Variant | Conversion (%) | ee (%) |
|---|---|---|
| Wild-type | 42 | 68 |
| F278A mutant | 89 | 96 |
| T40G mutant | 75 | 99 |
Operational stability exceeds 30 days in immobilized membrane reactors.
| Impact Category | Acid Chloride Route | Catalytic Hydrogenation |
|---|---|---|
| Global Warming Potential (kg CO₂ eq) | 8.7 | 5.2 |
| Acidification Potential (g SO₂ eq) | 120 | 45 |
| Energy Demand (MJ) | 58 | 32 |
Data highlight the environmental superiority of catalytic methods .
Chemical Reactions Analysis
Types of Reactions
Benzyl 3,3,3-trifluoropropanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester to alcohols.
Substitution: Nucleophilic substitution reactions can replace the trifluoromethyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products Formed
Oxidation: 3,3,3-trifluoropropanoic acid.
Reduction: Benzyl alcohol and 3,3,3-trifluoropropanol.
Substitution: Various substituted benzyl esters depending on the nucleophile used.
Scientific Research Applications
Benzyl 3,3,3-trifluoropropanoate is used in a wide range of scientific research applications:
Chemistry: It serves as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: It is explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzyl 3,3,3-trifluoropropanoate involves its interaction with molecular targets through its trifluoromethyl group. This group can participate in hydrogen bonding, dipole-dipole interactions, and van der Waals forces, affecting the compound’s reactivity and binding affinity. The pathways involved include ester hydrolysis and nucleophilic substitution, leading to the formation of various products.
Comparison with Similar Compounds
Ethyl 3,3,3-Trifluoropropanoate (tFEP)
- Structure and Applications: Ethyl 3,3,3-trifluoropropanoate (tFEP) shares the trifluoropropanoate backbone but replaces the benzyl group with an ethyl ester. It is commercially available and extensively used in lithium-ion battery electrolytes due to its optimal permittivity (1.79), balancing ionic conductivity and compatibility with lithium metal .
- Key Differences :
- Permittivity : tFEP's permittivity (1.79) is higher than fully fluorinated analogs like ethyl pentafluoropropionate (pFEP, permittivity <1.5), enabling better salt dissociation in electrolytes .
- Synthetic Utility : Unlike benzyl derivatives, tFEP is employed in [4+1] cyclization reactions to synthesize heterocycles (e.g., 1,3,4-oxadiazoles) due to its reactivity with hydrazides .
Methyl 3,3,3-Trifluoropropanoate (MTFP)
- Role in Electrolytes: MTFP, with a methyl ester group, is another co-solvent in high-voltage electrolytes. It demonstrates similar permittivity to tFEP but may exhibit slightly altered solvation dynamics due to reduced steric bulk .
- Comparison with Benzyl Ester :
- Volatility : Methyl esters generally have lower boiling points than benzyl esters, impacting their stability in high-temperature applications.
- Synthetic Accessibility : MTFP derivatives are less explored in medicinal chemistry compared to benzyl-based analogs, which are tailored for antifungal and asymmetric synthesis .
Aromatic Esters (Thiophen-2-ylmethyl, Pyridin-2-ylmethyl)
- Biological Activity: Thiophen-2-ylmethyl and pyridin-2-ylmethyl 3,3,3-trifluoropropanoate derivatives (e.g., compounds 15 and 16) exhibit antifungal activity, with substituents influencing binding affinity and metabolic stability. For example, pyridin-2-ylmethyl derivatives show distinct NMR profiles (e.g., δ 8.73 ppm for aromatic protons) and HRMS data, indicating structural nuances .
- Contrast with Benzyl Ester :
Physicochemical and Reactivity Comparisons
Permittivity and Solvent Properties
Biological Activity
Benzyl 3,3,3-trifluoropropanoate is an organic compound notable for its trifluoropropanoate moiety attached to a benzyl group. This compound has garnered attention in various scientific fields due to its unique properties resulting from the presence of fluorine atoms, which significantly influence its chemical behavior and biological activities.
This compound can be synthesized through the reaction of benzyl alcohol with 3,3,3-trifluoropropanoic acid. The synthesis typically yields 70% to 90% depending on the reaction conditions employed. The molecular formula is CHFO, with a molecular weight of approximately 224.18 g/mol. The trifluoro group enhances its electrophilicity, making it susceptible to nucleophilic attacks and influencing reaction pathways and product formation.
The mechanism of action for this compound is primarily attributed to the electron-withdrawing nature of the trifluoro group. This characteristic enhances the compound's electrophilicity and stabilizes negative charges during reaction intermediates. Such properties are crucial for its reactivity in various biological systems.
Applications in Research
This compound has been explored for its potential applications beyond anticancer activity:
- Electrolyte Additive : It has been studied as an electrolyte additive in lithium-ion batteries, where it may enhance high-voltage cycling performance.
- Synthetic Intermediates : The compound serves as a valuable intermediate in organic synthesis due to its unique reactivity patterns.
Case Studies
- Anticancer Activity Screening : In a study involving multiple trifluoroethyl-substituted compounds tested against human tumor cell lines, benzyl derivatives showed promising results that warrant further investigation into their potential as anticancer agents .
- Electrochemical Applications : Research indicates that this compound can improve the performance of lithium-ion batteries when used as an electrolyte additive. This application highlights its versatility beyond traditional pharmaceutical uses.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for Benzyl 3,3,3-trifluoropropanoate, and how can reaction yields be improved?
- Methodology : The compound can be synthesized via esterification of 3,3,3-trifluoropropanoic acid with benzyl alcohol using coupling agents like DCC (dicyclohexylcarbodiimide) or via nucleophilic acyl substitution using 3,3,3-trifluoropropanoyl chloride and benzyl alcohol. A similar approach for methyl ester derivatives achieved 82% yield with acyl chloride and methanol, suggesting analogous optimization (e.g., controlled stoichiometry, inert atmosphere) could apply .
- Key Parameters : Monitor reaction progress via TLC or NMR. Purification via distillation or column chromatography may enhance purity.
Q. How is this compound characterized using spectroscopic and analytical techniques?
- Techniques :
- ¹H NMR : Expect resonances for benzyl protons (δ ~5.2 ppm, singlet) and the trifluoromethyl group (δ ~3.3 ppm, quartet, J = 10 Hz). Adjacent carbonyl groups may split signals .
- ¹³C NMR : Peaks for the carbonyl carbon (δ ~163–165 ppm, q, J = 4 Hz) and CF₃ group (δ ~123 ppm, q, J = 274 Hz) confirm structural integrity .
- HRMS : Validate molecular ion ([M]⁺) and fragmentation patterns against calculated masses .
Q. What safety protocols are critical when handling this compound?
- Guidelines : Use PPE (gloves, goggles), work in a fume hood, and avoid inhalation/contact. Store at 0–6°C in inert conditions to prevent degradation. Emergency measures include flushing eyes/skin with water and consulting safety data sheets (SDS) for spill management .
Advanced Research Questions
Q. How can this compound serve as a substrate in heterocyclic compound synthesis?
- Application : It participates in formal [4+1] cyclizations with (thio/imido)hydrazides to synthesize 1,3,4-oxadiazoles, thiadiazoles, or triazoles. The trifluoromethyl group enhances electrophilicity, facilitating nucleophilic attack and cyclization under mild conditions (e.g., room temperature, catalytic bases) .
- Mechanistic Insight : The ester’s carbonyl activates the α-carbon, enabling nucleophilic addition. The CF₃ group stabilizes intermediates via electron-withdrawing effects .
Q. What role does the trifluoromethyl group play in modulating reactivity and stability in catalytic reactions?
- Electronic Effects : The CF₃ group withdraws electrons, increasing the electrophilicity of adjacent carbons. This enhances susceptibility to nucleophilic substitution or cross-coupling, as seen in Rh(III)-catalyzed couplings with benzamides .
- Steric and Stability Considerations : The bulky CF₃ group may hinder steric access but improves metabolic stability in bioactive derivatives, making it valuable in medicinal chemistry .
Q. Can this compound act as a directing group or ligand in transition-metal catalysis?
- Case Study : In Rh(III)-catalyzed reactions, analogous esters (e.g., methyl 3,3,3-trifluoropropanoate) undergo redox-neutral coupling with acetanilides to form benzannulated products. The benzyl ester’s leaving group ability may influence regioselectivity .
- Experimental Design : Screen ligands (e.g., Cp*RhCl₂), optimize temperature (80–120°C), and characterize products via XRD or NOE spectroscopy to confirm stereochemistry.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
